3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Properties
CAS No. |
62052-00-0 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-2-10-13(14-5-1)17(16-15-10)7-9-3-4-11-12(6-9)19-8-18-11/h1-6H,7-8H2 |
InChI Key |
ULPMUDUVSXMHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Triazolopyridine Core
A common approach to synthesize the triazolopyridine nucleus is the reaction of 2-aminopyridine derivatives with azide sources or hydrazine derivatives under oxidative or thermal cyclization conditions. For example, N-amino-2-iminopyridines have been shown to undergo oxidative cyclization in the presence of molecular oxygen and acid catalysts to form triazolo[1,5-a]pyridine derivatives efficiently.
- Reaction conditions: Typically, the reaction is carried out in ethanol or DMF with acetic acid as a catalyst under an oxygen atmosphere at elevated temperatures (~130 °C) for 18 hours.
- Mechanism: The amino group reacts with the azide or equivalent to form an intermediate adduct, which undergoes oxidative dehydrogenation and cyclization to yield the fused triazolopyridine ring.
Optimization and Catalysis
- Catalysts: Pd(OAc)2 and Cu(OAc)2 have been tested for catalyzing cyclization and coupling reactions, with Pd(OAc)2 showing activity in acetic acid or DMF solvents to promote triazolopyridine formation.
- Atmosphere: Molecular oxygen is critical for oxidative cyclization steps, as reactions under argon or inert atmosphere show significantly reduced yields.
- Solvent effects: Polar solvents such as ethanol, DMF, and acetic acid mixtures are preferred to facilitate both cyclization and alkylation steps.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization of N-amino-2-iminopyridine with azide | N-amino-2-iminopyridine, acetic acid (6 equiv), O2 atmosphere | Ethanol | 130 °C | 18 h | 72–94 | Oxidative cyclization under O2 |
| Alkylation with benzodioxolylmethyl halide | Triazolopyridine intermediate, benzodioxolylmethyl bromide, K2CO3 | DMF or DMSO | 50–80 °C | 6–12 h | 60–80 | Base-promoted nucleophilic substitution |
| Pd-catalyzed coupling | Pd(OAc)2 (10 mol %), acetic acid or DMF | Acetic acid/DMF | 100–130 °C | 12–24 h | 70–75 | Catalyzed formation of triazolopyridine |
Mechanistic Insights
- The oxidative cyclization involves initial nucleophilic attack of the amino group on the azide or equivalent, followed by dehydrogenation facilitated by molecular oxygen.
- The benzodioxolylmethyl substituent is introduced via nucleophilic substitution or metal-catalyzed cross-coupling, depending on the nature of the leaving group and catalyst.
- Acidic conditions promote protonation and activation of intermediates, enhancing cyclization efficiency.
Summary of Research Findings
- The use of molecular oxygen as an oxidant is essential for high-yielding cyclization to the triazolopyridine core.
- Acetic acid serves both as a solvent and catalyst, with optimal equivalents (around 6) balancing yield and minimizing side products.
- Transition metal catalysis (Pd, Cu) can facilitate coupling steps but may require careful solvent and temperature control to avoid decomposition or side reactions.
- The benzodioxole moiety can be introduced either before or after ring closure, depending on the synthetic route and intermediate stability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key triazolopyridine derivatives and their properties:
Key Observations
Substituent Effects on Bioactivity
- Benzodioxole vs. Aryl Groups : The benzodioxole substituent in the target compound may confer distinct electronic and steric properties compared to aryl groups (e.g., 4-methoxy-phenyl in Compound 11 or 3-trifluoromethoxy-phenyl in Compound 8). These differences influence kinase binding affinity and selectivity .
- Amine vs. Methyl Linkers : Compounds with amine substituents (e.g., Compound 8) show enhanced solubility and pharmacokinetic profiles compared to methyl-linked derivatives like the target compound .
Activity Against Cancer Cells The 5,7-diamino-3-(3-CF₃-phenyl) derivative exhibits notable activity against lung cancer cells (GP = 29.14%), attributed to its electron-withdrawing trifluoromethyl group and cyano substitution .
Role of Triazolopyridine Isomerism
- Isomeric variations (e.g., [1,2,3]triazolo[4,5-b] vs. [4,5-c]pyridine) impact bioactivity. For example, [4,5-c] derivatives historically show analeptic and cardiovascular effects, while [4,5-b] derivatives are prioritized for kinase inhibition .
Synthetic Accessibility The target compound’s synthesis likely involves cyanoacetylation or triflate displacement reactions, similar to methods used for Compound 11 . However, the benzodioxole group may require specialized protection-deprotection strategies to avoid side reactions .
Physicochemical Comparisons
- Hydrogen Bonding: The benzodioxole oxygen atoms increase hydrogen bond acceptor capacity (5 H-bond acceptors) compared to non-oxygenated analogues, which may enhance target engagement in polar binding pockets .
Biological Activity
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor properties. In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it displayed a strong inhibitory effect on Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The triazole ring interacts with DNA polymerases, disrupting DNA replication.
- Reactive Oxygen Species (ROS) Generation : The benzodioxole moiety contributes to increased ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. Mice treated with 10 mg/kg/day showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine with high purity?
Answer:
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature for 3 hours yields the product in 73% isolated purity. Ethanol serves as a solvent, minimizing environmental impact. Post-reaction, purification involves extraction and alumina column chromatography to achieve analytical-grade purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or structural modifications. To address this:
- Control Experiments: Standardize assays using reference inhibitors/agonists.
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzodioxolyl groups) to isolate pharmacophores. For example, replacing the ethynyl group with methyl or halogen alters binding affinity .
- Computational Modeling: Perform molecular docking to predict interactions with target enzymes (e.g., kinases, microbial enzymes) and validate with kinetic assays .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify proton environments and carbon frameworks, particularly distinguishing triazole and pyridine ring resonances.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] peaks).
- Infrared Spectroscopy (IR): Identifies functional groups like C-N (triazole) and C-O (benzodioxole) stretches.
- X-ray Crystallography: Resolves crystal structure to confirm regiochemistry of triazole-pyridine fusion .
Advanced: What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Salt Formation: Pair the compound with counterions (e.g., HCl, citrate) to improve solubility.
- Lipid Nanoparticle Encapsulation: Use PEGylated carriers to prolong circulation time.
- Metabolic Stability Assays: Assess hepatic microsome degradation to identify vulnerable sites for structural shielding .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent hydrolysis.
- Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Refer to safety data sheets for spill management .
Advanced: What experimental designs are suitable for studying the environmental fate of this compound?
Answer:
Adopt tiered assessments:
Abiotic Degradation: Expose to UV light (simulated sunlight) and analyze photolysis products via LC-MS.
Biotic Degradation: Use soil/water microcosms to track microbial metabolism (e.g., OECD 307 guidelines).
Bioaccumulation: Measure logP values and model food-chain transfer using quantitative structure-activity relationship (QSAR) tools.
Ecototoxicity: Test acute/chronic effects on Daphnia magna or Vibrio fischeri .
Basic: What are the key challenges in scaling up the synthesis of this compound from lab to pilot scale?
Answer:
- Reaction Optimization: Transitioning from batch to flow chemistry requires precise temperature control to avoid exothermic side reactions.
- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.
- Yield Consistency: Monitor impurity profiles (e.g., uncyclized intermediates) via HPLC at each scale-up stage .
Advanced: How can computational chemistry aid in designing derivatives with enhanced target selectivity?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to predict reactive sites for functionalization.
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns trajectories to assess stability.
- Pharmacophore Mapping: Overlap with known inhibitors (e.g., kinase inhibitors) to identify critical hydrogen-bonding motifs.
- ADMET Prediction: Use tools like SwissADME to forecast absorption and toxicity early in design .
Basic: What regulatory considerations apply to preclinical studies involving this compound?
Answer:
- OECD Guidelines: Follow Test No. 423 (acute oral toxicity) and No. 471 (mutagenicity).
- ICH Stability Protocols: Conduct accelerated stability testing (40°C/75% RH for 6 months) to establish shelf life.
- GLP Compliance: Document synthesis, characterization, and batch records for regulatory submissions .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy and stoichiometry.
- X-ray Crystallography: Resolve co-crystal structures with the target enzyme (e.g., cytochrome P450 isoforms).
- CRISPR Knockout Models: Use gene-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
